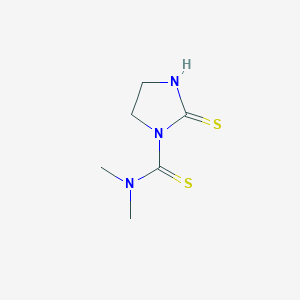
9(10H)-Phenanthrenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Phenanthrenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a phenanthrene backbone with a ketone functional group at the 9-position. This compound is known for its rigid structure and significant volume, making it a valuable building block in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Phenanthrenone typically involves the oxidation of phenanthrene. One common method is the use of chromic acid (H₂CrO₄) in acetic acid (CH₃COOH) as the oxidizing agent. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form phenanthrenequinone.
Reduction: It can be reduced to 9,10-dihydroxyphenanthrene using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Chromic acid in acetic acid under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydroxyphenanthrene.
Substitution: Brominated phenanthrenone derivatives.
Aplicaciones Científicas De Investigación
9(10H)-Phenanthrenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a neurotransmitter release enhancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9(10H)-Phenanthrenone, particularly in its role as a neurotransmitter release enhancer, involves the blockade of specific potassium (K⁺) channels. This blockade leads to an increase in the evoked release of neurotransmitters, enhancing synaptic transmission. The compound’s molecular targets include KCNQ2 channels, which are crucial for regulating neuronal excitability.
Comparación Con Compuestos Similares
Phenanthrenequinone: An oxidized derivative of phenanthrene with similar structural features.
9,10-Dihydroxyphenanthrene: A reduced form of 9(10H)-Phenanthrenone.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific ketone functional group at the 9-position, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
484-16-2 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
10H-phenanthren-9-one |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8H,9H2 |
Clave InChI |
NDVAMUMVOJRAJV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


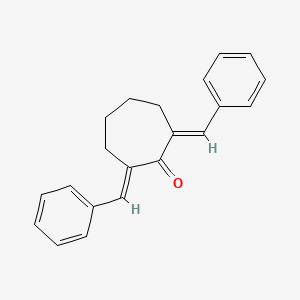
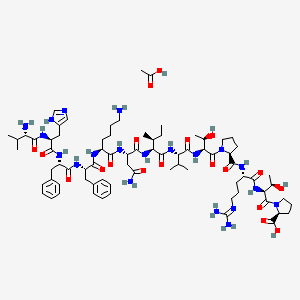


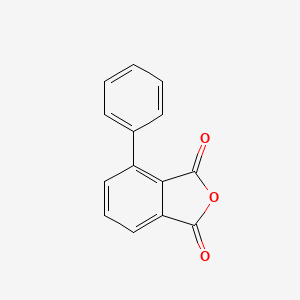
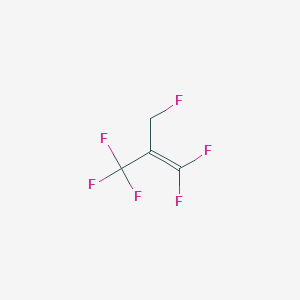
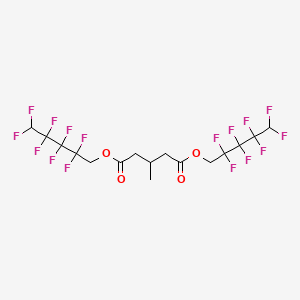
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
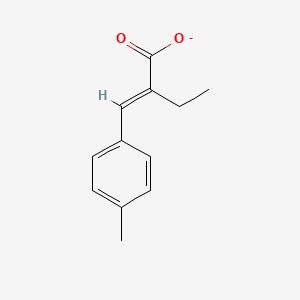
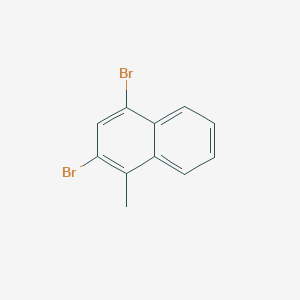
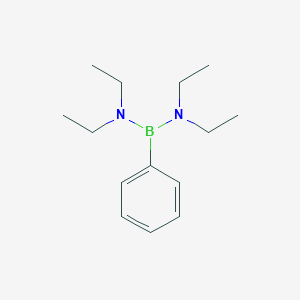
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
